molecular formula C21H21N3O2 B14356789 4-Cyano-N-[3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide CAS No. 90290-97-4

4-Cyano-N-[3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

Cat. No.: B14356789
CAS No.: 90290-97-4
M. Wt: 347.4 g/mol
InChI Key: UBPIHSKDHPDKFO-UHFFFAOYSA-N
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Description

4-Cyano-N-[3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyano group, a diethylamino group, and a benzamide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-N-[3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide typically involves the reaction of substituted benzamides with cyanoacetyl derivatives. One common method includes the treatment of substituted aryl amines with alkyl cyanoacetates under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-N-[3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Cyano-N-[3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyano-N-[3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyano-N-[3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

90290-97-4

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

4-cyano-N-[3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C21H21N3O2/c1-3-24(4-2)21(26)19(14-16-8-6-5-7-9-16)23-20(25)18-12-10-17(15-22)11-13-18/h5-14H,3-4H2,1-2H3,(H,23,25)

InChI Key

UBPIHSKDHPDKFO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

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